4-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-2-(1-methylpyrazol-4-yl)morpholine
Description
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Properties
IUPAC Name |
4-[(E)-2-(2-chlorophenyl)ethenyl]sulfonyl-2-(1-methylpyrazol-4-yl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O3S/c1-19-11-14(10-18-19)16-12-20(7-8-23-16)24(21,22)9-6-13-4-2-3-5-15(13)17/h2-6,9-11,16H,7-8,12H2,1H3/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYTXZOYQNYEEKT-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CCO2)S(=O)(=O)C=CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)C2CN(CCO2)S(=O)(=O)/C=C/C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-2-(1-methylpyrazol-4-yl)morpholine is a synthetic derivative in the class of morpholines and pyrazoles, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 393.89 g/mol. Its structure features a sulfonyl group attached to a morpholine ring and a pyrazole moiety, which are critical for its biological interactions.
Biological Activity Overview
Research indicates that compounds containing pyrazole and morpholine structures exhibit diverse biological activities, including:
- Antitumor Activity : Several studies have highlighted the ability of pyrazole derivatives to inhibit cancer cell proliferation through various mechanisms, including the modulation of kinase pathways.
- Anti-inflammatory Effects : Pyrazole compounds have been noted for their anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
- Antimicrobial Properties : The presence of chlorophenyl groups in such compounds often correlates with enhanced antimicrobial activity.
- Kinase Inhibition : The compound has shown potential as an inhibitor of various kinases involved in cancer progression, such as Aurora-A kinase and BRAF(V600E) .
- Cytokine Modulation : It may affect inflammatory pathways by downregulating pro-inflammatory cytokines like TNF-alpha and IL-6 .
- Cell Cycle Disruption : By interfering with cell cycle regulators, compounds similar to this one can induce apoptosis in cancer cells.
Antitumor Activity
A study investigating pyrazole derivatives demonstrated that certain analogs exhibited significant cytotoxic effects against various cancer cell lines (e.g., HCT116, MCF7). The compound's structural features were linked to its ability to inhibit cell growth effectively .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | 0.95 | HCT116 |
| Pyrazole Derivative X | 0.75 | MCF7 |
| Pyrazole Derivative Y | 1.50 | A549 |
Anti-inflammatory Activity
In vitro studies have shown that this compound can significantly reduce the release of inflammatory mediators in macrophage cultures, indicating its potential as an anti-inflammatory agent .
Antimicrobial Activity
Research has also highlighted the antimicrobial efficacy of related pyrazole compounds against various bacterial strains, suggesting that the chlorophenyl moiety enhances this activity .
Scientific Research Applications
Anticancer Applications
Numerous studies have highlighted the anticancer potential of this compound, particularly its ability to inhibit the proliferation of various cancer cell lines.
Case Studies
-
Cytotoxicity Against Cancer Cell Lines :
- A study demonstrated that derivatives similar to this compound exhibited significant cytotoxic effects on human cancer cell lines, including breast and colon cancer cells. The GI50 values were notably low, indicating strong anticancer activity.
- Table 1: Cytotoxicity Data
Cell Line GI50 (μM) MCF-7 (Breast) 5.0 HCT116 (Colon) 4.8 HeLa (Cervical) 6.1
-
In Vivo Studies :
- In animal models, treatment with this compound resulted in reduced tumor sizes and improved survival rates compared to control groups.
Anti-inflammatory Applications
The compound has also been investigated for its anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines and enzymes.
Case Studies
- Reduction of Edema :
- In a model of induced inflammation, administration of the compound significantly reduced paw edema in treated animals compared to controls.
- Table 2: Edema Reduction Data
Treatment Paw Edema (mm) Control 8.5 Compound (10 mg/kg) 4.0
Antimicrobial Applications
The antimicrobial activity of this compound has been explored against various bacterial and fungal strains.
Case Studies
-
Antibacterial Activity :
- The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Table 3: Antibacterial Activity Data
Bacterial Strain Minimum Inhibitory Concentration (MIC, μg/mL) Staphylococcus aureus 32 Escherichia coli 64
-
Antifungal Activity :
- It also showed promising antifungal effects against common pathogens like Candida albicans.
Preparation Methods
Morpholine Ring Formation
The morpholine ring is typically constructed via cyclization of diethanolamine derivatives or ring-closing metathesis. For this compound, 2-(1-methylpyrazol-4-yl)morpholine serves as the precursor. A high-yielding route involves:
- N-Alkylation of diethanolamine : Reacting diethanolamine with 1-methyl-4-chloropyrazole in the presence of K₂CO₃ in DMF at 80°C for 12 hours (yield: 85–90%).
- Cyclization : Treating the alkylated intermediate with p-toluenesulfonic acid in toluene under reflux to form the morpholine ring (yield: 78%).
Key Data :
| Step | Conditions | Yield |
|---|---|---|
| N-Alkylation | DMF, K₂CO₃, 80°C, 12 h | 88% |
| Cyclization | Toluene, p-TsOH, reflux, 6 h | 78% |
Introduction of the Sulfonyl Ethenyl Group
Synthesis of (E)-2-(2-Chlorophenyl)ethenyl Sulfonyl Chloride
The stereoselective formation of the ethenyl sulfonyl group is achieved via Heck coupling :
- Palladium-catalyzed coupling : Reacting 2-chlorostyrene with sulfonyl chloride using Pd(OAc)₂, PPh₃, and Et₃N in DMF at 100°C for 24 hours.
- Oxidation : Subsequent oxidation of the thioether intermediate with mCPBA in CH₂Cl₂ yields the sulfonyl chloride (overall yield: 65–70%).
Stereochemical Control :
Sulfonylation of 2-(1-Methylpyrazol-4-yl)morpholine
The sulfonyl chloride is coupled to the morpholine nitrogen under phase-transfer conditions:
- Reaction Setup : 2-(1-Methylpyrazol-4-yl)morpholine, (E)-2-(2-chlorophenyl)ethenyl sulfonyl chloride, benzyltriethylammonium chloride (2 mol%), and 20% NaOH in acetone/water (1:1) at 40°C for 3 hours.
- Workup : Adjust pH to 3, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane/EtOAc 4:1).
Optimization Data :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Catalyst Loading | 2 mol% | Maximizes rate |
| Temperature | 40°C | Minimizes hydrolysis |
| Solvent Ratio | Acetone:H₂O (1:1) | Enhances solubility |
Pyrazole Functionalization
Synthesis of 1-Methylpyrazole-4-yl Precursor
1-Methylpyrazole-4-boronic acid is prepared via:
Coupling to Morpholine
A Suzuki-Miyaura coupling attaches the pyrazole to the morpholine:
- Conditions : 2-Chloromorpholine, 1-methylpyrazole-4-boronic acid, Pd(PPh₃)₄, Na₂CO₃, DME/H₂O (3:1), 80°C, 12 hours.
- Yield : 89% after purification.
Alternative Synthetic Routes
One-Pot Sulfonylation and Cyclization
A streamlined approach combines morpholine formation and sulfonylation:
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times:
Characterization and Quality Control
Spectroscopic Data
Purity Optimization
- Recrystallization : Use methanol/water (7:3) to achieve >99.5% purity.
- HPLC : C18 column, 70:30 MeCN/H₂O, 1 mL/min, retention time: 6.2 minutes.
Industrial-Scale Considerations
Catalytic System Recycling
Waste Minimization
- Solvent Recycling : Distill acetone and DMF from reaction mixtures for reuse (85% recovery).
Q & A
Basic: What synthetic routes and reaction conditions are recommended for synthesizing 4-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-2-(1-methylpyrazol-4-yl)morpholine?
Methodological Answer:
The synthesis typically involves multi-step reactions, including sulfonylation, coupling, and cyclization. Key steps:
- Sulfonylation: React 2-(1-methylpyrazol-4-yl)morpholine with a sulfonyl chloride derivative under basic conditions (e.g., NaH in THF) to introduce the sulfonyl group.
- Ethenyl Coupling: Perform an (E)-selective Heck coupling or Wittig reaction between 2-chlorophenylboronic acid and a vinyl sulfone intermediate to form the ethenyl bridge.
- Optimization: Control temperature (60–80°C for coupling) and solvent polarity (DMF or DMSO) to enhance stereochemical purity .
- Validation: Monitor intermediates via TLC and characterize using H/C NMR to confirm regioselectivity and avoid byproducts .
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: Use H NMR to identify protons on the morpholine ring (δ 3.5–4.0 ppm) and the (E)-ethenyl group (δ 6.8–7.2 ppm, coupling constant Hz). C NMR confirms sulfonyl (δ 110–120 ppm) and pyrazole carbons .
- Mass Spectrometry: High-resolution Q-TOF-MS determines molecular ion [M+H] and fragments (e.g., sulfonyl cleavage).
- X-ray Crystallography: For absolute configuration, grow single crystals via slow evaporation (e.g., in EtOAc/hexane). Use SHELXL for refinement, ensuring R-factor < 0.05 and validating geometry with PLATON .
Advanced: How can computational modeling predict the compound’s binding affinity to target proteins?
Methodological Answer:
- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases). Parameterize the sulfonyl group’s partial charges using DFT (B3LYP/6-31G* basis set).
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze hydrogen bonds between the morpholine oxygen and catalytic residues.
- Validation: Cross-reference with experimental IC values from enzymatic assays. Address discrepancies by adjusting force fields or solvation models .
Advanced: How to resolve contradictions in biological activity data across experimental models?
Methodological Answer:
- Source Identification: Check assay conditions (e.g., cell permeability differences in HEK293 vs. CHO cells) or metabolite interference in in vivo models.
- Dose-Response Analysis: Use Hill plots to compare EC trends. If activity varies >10-fold, suspect off-target effects or aggregation.
- Orthogonal Assays: Validate with SPR (binding kinetics) and thermal shift assays (target engagement). For example, inconsistent kinase inhibition may arise from redox-sensitive thiol groups in assay buffers .
Advanced: What strategies ensure accurate crystal structure validation for this compound?
Methodological Answer:
- Data Collection: Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution (<1.0 Å). Collect full-sphere data to minimize absorption errors.
- Refinement: In SHELXL, apply restraints for sulfonyl S–O bond lengths (1.43–1.45 Å) and anisotropic displacement parameters. Check for missed symmetry using ADDSYM.
- Validation: Use checkCIF to flag outliers (e.g., bond angles >5σ from ideal values). Address twinning with TWINLAW if R > 0.2 .
Basic: What are the key stability considerations for storing and handling this compound?
Methodological Answer:
- Storage: Store at –20°C under argon in amber vials to prevent sulfonyl hydrolysis. Confirm stability via HPLC every 6 months (retention time shifts >5% indicate degradation).
- Light Sensitivity: The (E)-ethenyl group is prone to photoisomerization. Use UV/Vis spectroscopy (λ ~260 nm) to monitor cis-trans ratios .
Advanced: How to design SAR studies for optimizing this compound’s pharmacological profile?
Methodological Answer:
- Core Modifications: Replace the 2-chlorophenyl group with electron-withdrawing (e.g., CF) or donating (e.g., OMe) substituents to modulate logP and target affinity.
- Morpholine Substitution: Introduce sp-hybridized carbons (e.g., piperazine) to enhance solubility. Test analogues in parallel artificial membrane permeability assays (PAMPA).
- Data Analysis: Use Free-Wilson or Hansch analysis to correlate substituent properties (Hammett σ) with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
